1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
Description
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzothiazole ring, a piperazine moiety, and a sulfonyl group, making it a unique and potentially bioactive molecule.
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-3-6-17(7-4-15)30(26,27)14-20(25)23-9-11-24(12-10-23)21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWUBDOSOXXLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include methoxybenzothiazole, piperazine, and methylbenzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A related compound with similar biological activities.
2-(6-Methoxy-1,3-benzothiazol-2-yl)amino-2-oxoethyl 4-phenyl-1-piperazinecarbodithioate: Another benzothiazole derivative with potential therapeutic applications.
Uniqueness
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a complex organic compound with notable potential in medicinal chemistry. It belongs to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole ring , a piperazine moiety , and a sulfonyl group , contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4S2 |
| Molecular Weight | 425.57 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)ccc1S(CCC(N(CC1)CCN1c1nc(ccc(OC)c2)c2s1)=O)(=O)=O |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. The compound has been studied for its effectiveness against various microbial strains, showing promising results in inhibiting growth and proliferation.
Anticancer Activity
The compound's structure suggests potential as an anticancer agent . Studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, similar compounds have shown efficacy against pancreatic and gastric cancer cell lines, indicating that this compound may also possess similar properties.
Neuropharmacological Effects
The piperazine component is known to enhance the ability of compounds to cross the blood-brain barrier, potentially leading to applications in treating neurological disorders. Preliminary studies suggest that the compound may exhibit anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The benzothiazole ring can interact with various enzymes or receptors, modulating their activity.
- Membrane Permeability : The piperazine moiety may enhance bioavailability by facilitating membrane penetration.
- Hydrogen Bonding : The sulfonyl group can stabilize interactions with biological targets through hydrogen bonding.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzothiazole derivatives, including this compound. Results indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Potential
In vitro assays on human pancreatic cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM.
Study 3: Neuropharmacological Assessment
In animal models, the compound exhibited anticonvulsant activity at doses of 100 mg/kg when tested against maximal electroshock seizure (MES), suggesting its potential for treating seizure disorders.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
- Step 1: Core Scaffold Assembly
Begin with condensation reactions between 6-methoxy-1,3-benzothiazole derivatives and piperazine. Use ethanol as a solvent under reflux (60–80°C) to promote nucleophilic substitution at the benzothiazole C-2 position . - Step 2: Sulfonylation
React the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions. Use triethylamine (TEA) as a base to neutralize HCl byproducts . - Step 3: Purification
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How can the compound’s structural integrity be validated?
Methodological Answer:
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water (9:1) and analyze using Cu-Kα radiation. Compare bond lengths/angles with similar benzothiazole-piperazine derivatives .
- Spectroscopy :
- 1H/13C NMR : Key signals include the methoxy group at δ ~3.8 ppm (singlet, 3H) and aromatic protons from benzothiazole (δ 7.2–8.1 ppm). The sulfonyl group’s deshielding effect shifts adjacent protons upfield .
- HRMS : Calculate exact mass (C21H22N3O3S2: [M+H]+ = 452.1054) and compare with experimental data (±2 ppm tolerance) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate assays under standardized conditions (e.g., cell line: HEK293, concentration range: 1 nM–10 µM). Use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Correlate half-life (t1/2) with in vivo efficacy discrepancies .
Q. What strategies optimize substituent modifications to enhance target binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance π-stacking with hydrophobic kinase pockets.
- Introduce a methyl group at the piperazine N-4 position to reduce rotational freedom and improve binding rigidity .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize modifications that improve Glide scores (ΔG < -9 kcal/mol) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- Metabolite Identification : Use LC-MS/MS to detect major metabolites. If sulfone oxidation occurs, consider prodrug strategies to mask the sulfonyl group .
Methodological Tables
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol, reflux | 65–70 | 90 | |
| 2 | DCM, TEA, 0–5°C | 80–85 | 95 | |
| 3 | Silica gel (EtOAc/Hexane) | 75 | 98 |
Q. Table 2: Spectroscopic Data
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 3.82 (s, 3H, OCH3), 7.35–8.10 (m, Ar-H) | |
| HRMS (ESI+) | [M+H]+ = 452.1054 (Δ = +0.8 ppm) |
Q. What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
Q. How can computational modeling guide experimental design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100 ns to identify stable binding poses. Prioritize modifications that reduce RMSD fluctuations (<2 Å) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes (ΔΔG) for substituent modifications. Validate predictions with SPR (surface plasmon resonance) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
